molecular formula C22H15F3N4OS2 B2590328 N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923202-25-9

N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2590328
CAS RN: 923202-25-9
M. Wt: 472.5
InChI Key: RMYBQWXEOMTEEN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H15F3N4OS2 and its molecular weight is 472.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Pharmacological Properties

  • Pyridazinone Derivatives : A study described the synthesis of pyridazinone derivatives, including compounds structurally similar to N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, demonstrating potential pharmacological properties. These derivatives exhibited analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities (Menozzi et al., 1992).

2. Quantum Mechanical Studies and Ligand-Protein Interactions

  • Spectroscopic and Quantum Mechanical Studies : A study on benzothiazolinone acetamide analogs, closely related to the compound , included quantum mechanical studies and ligand-protein interactions. This research provided insights into the electronic properties, photochemical behavior, and potential use in dye-sensitized solar cells, highlighting their light-harvesting efficiency and non-linear optical activity (Mary et al., 2020).

3. Anticancer Potential

  • Anticancer Agents : Research on 5-methyl-4-phenyl thiazole derivatives, which are structurally similar to the compound in focus, showed that these compounds exhibited anticancer activity, particularly against human lung adenocarcinoma cells. This study suggests the potential use of such compounds in cancer treatment (Evren et al., 2019).

4. Metabolic Stability and Inhibitor Activity

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors : Another research focused on compounds with a similar structure, exploring their role as inhibitors of PI3Kα and mTOR. The study aimed to improve metabolic stability and showed that these compounds could be potent and efficacious inhibitors, with potential therapeutic applications (Stec et al., 2011).

5. Synthesis and Antimicrobial Activity

  • Antimicrobial Activity of Thiourea Derivatives : A study on thiourea derivatives, related to the compound of interest, investigated their antimicrobial activity. The research highlighted the synthesis and characterization of these compounds and their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4OS2/c1-12-21(32-22(26-12)13-2-4-14(23)5-3-13)18-8-9-20(29-28-18)31-11-19(30)27-17-7-6-15(24)10-16(17)25/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYBQWXEOMTEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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